2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

Description

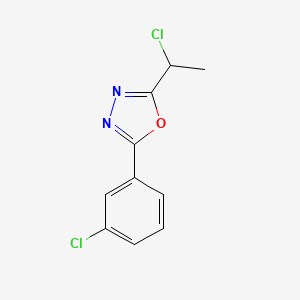

2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS RN: 660417-35-6) is a disubstituted 1,3,4-oxadiazole derivative with the molecular formula C₁₀H₈Cl₂N₂O and an average molecular mass of 243.087 g/mol . Its structure features a 1-chloroethyl group at position 2 and a 3-chlorophenyl group at position 5 of the oxadiazole ring. The compound’s stereochemistry includes one undefined stereocenter, and its spectral data (e.g., NMR, IR) are consistent with the reported substituents.

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6(11)9-13-14-10(15-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDXPNTZDUHKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The bioactivity and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazoles

Key Structural and Functional Insights

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., sulfonyl, nitro) at position 2 enhance antibacterial activity by reducing electron density on the oxadiazole ring, improving target binding . For example, 2-(methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole outperformed commercial agents like bismerthiazol against Xanthomonas oryzae (Xoo) .

- Halogenated substituents (e.g., chloroethyl, chlorophenyl) contribute to lipophilicity and membrane permeability, which are critical for CNS activity .

Steric and Positional Effects: Bulky groups like 9-anthryl (e.g., compound 4m) increase melting points (233–235°C) and may reduce solubility, limiting bioavailability . Phenoxymethyl substituents at position 2 improve structural flexibility, enabling stronger interactions with bacterial receptor proteins .

Bioactivity Trends :

- Anticancer Activity : Compounds with 4-fluorophenyl or 4-methoxyphenyl groups at position 5 (e.g., 106 and 107) showed >95% growth inhibition against breast (MCF7) and prostate (PC-3) cancer cell lines .

- Antibacterial Activity : Sulfone derivatives (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-oxadiazole) demonstrated superior in vivo efficacy in reducing rice bacterial blight compared to thiadiazole copper .

Biological Activity

2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which are heterocyclic compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. The unique structural features of this compound, including the chloroethyl and chlorophenyl substituents, contribute to its biological activity.

- IUPAC Name: this compound

- Molecular Formula: C10H8Cl2N2O

- Molecular Weight: 243.09 g/mol

- CAS Number: 660417-35-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. This interaction can lead to:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes that are crucial for cell survival and proliferation.

- Induction of Apoptosis: Research indicates that this compound can induce programmed cell death in cancer cells through pathways involving caspase activation and p53 expression modulation.

- Antimicrobial Activity: It has shown potential in inhibiting the growth of certain bacterial strains by targeting bacterial enzymes.

Biological Activity Overview

Antimicrobial Studies

A study assessed the antibacterial activity of various oxadiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents enhances antimicrobial potency.

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. For instance:

- The compound was tested against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, demonstrating IC50 values in the micromolar range.

- Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner by activating caspases and increasing p53 levels in treated cells .

Mechanistic Insights

Molecular docking studies suggest that this compound interacts with key amino acid residues in target proteins, enhancing its biological efficacy. This interaction is crucial for understanding how modifications to the oxadiazole structure can improve activity against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Chloroethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology :

-

Cyclocondensation of chloroethyl-substituted hydrazides with 3-chlorobenzoyl chloride in the presence of POCl₃ is a common approach. Refluxing at 80–100°C for 5–6 hours in anhydrous conditions yields moderate-to-high purity products .

-

Microwave-assisted synthesis (e.g., 300 W for 5–6 minutes) can reduce reaction time and improve yields compared to conventional heating .

-

Critical Variables : Solvent polarity (e.g., ethanol vs. acetonitrile), stoichiometry of precursors, and catalyst selection (e.g., ammonium acetate for cyclization).

- Table 1 : Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor cyclization but risk decomposition |

| Reaction Time | 5–6 hours (conventional) | Microwave reduces to 5–6 min |

| Catalyst | POCl₃ or NH₄OAc | POCl₃ enhances electrophilicity of intermediates |

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.02–8.01 ppm, chloroethyl protons at δ 4.2–4.5 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 269.02 for C₁₀H₈Cl₂N₂O) .

- IR Spectroscopy : Absorbances at 1603 cm⁻¹ (C=N stretch) and 1265 cm⁻¹ (C-O-C in oxadiazole) confirm functional groups .

Q. What are the stability considerations for storing this compound?

- Stability Profile :

- Hygroscopic due to chloroethyl groups; store in desiccators under inert gas (N₂/Ar) .

- Degrades at >120°C; avoid prolonged exposure to light (UV-sensitive) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloroethyl vs. chloromethyl) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Chloroethyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .

- Substitution at the 3-chlorophenyl position (e.g., nitro or methoxy groups) alters electron density, affecting interactions with bacterial enzymes like DNA gyrase .

- Table 2 : Comparative Bioactivity of Analogues

| Compound | Antibacterial (MIC, µg/mL) | Antifungal (Zone Inhibition, mm) |

|---|---|---|

| 2-(4-Chlorophenyl)-5-(2,4-Cl₂Ph) | 12.5 (S. aureus) | 18 (C. albicans) |

| 2-(Chloroethyl)-5-(3-ClPh) (Target) | 25.0 (E. coli) | 14 (A. niger) |

| Reference: Streptomycin | 6.25 (S. aureus) | – |

Q. How can contradictions in reported bioactivity data be resolved?

- Strategies :

- Dose-Response Studies : Validate IC₅₀/EC₅₀ values across multiple cell lines (e.g., Molt-4 vs. HL-60TB for cytotoxicity) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like β-tubulin .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What mechanistic pathways explain its cytotoxicity in cancer cells?

- Proposed Mechanisms :

- Apoptosis Induction : Caspase-3/7 activation via mitochondrial depolarization (JC-1 assay) .

- Topoisomerase Inhibition : Intercalation with DNA-topoisomerase II complex, validated by comet assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.